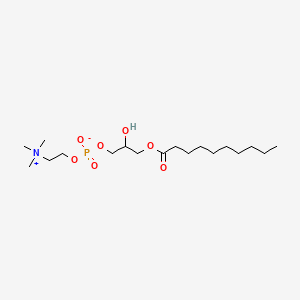
1-decanoyl-sn-glycero-3-phosphocholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-decanoyl-sn-glycero-3-phosphocholine is a chemical compound with the molecular formula C18H38NO7P and a molecular weight of 411.5 g/mol It is a phosphorylcholine derivative, which means it contains a phosphorylcholine group attached to a decyl chain
準備方法
The synthesis of 1-decanoyl-sn-glycero-3-phosphocholine typically involves the reaction of decyl alcohol with phosphorylcholine chloride under specific reaction conditions. The process may require the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
化学反応の分析
1-decanoyl-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-decanoyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential role in biological membranes and its interactions with other biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug delivery agent and its effects on cellular processes.
Industry: It is used in the production of various industrial products, including surfactants and emulsifiers.
作用機序
The mechanism of action of 1-decanoyl-sn-glycero-3-phosphocholine involves its interaction with specific molecular targets and pathways. It may interact with cell membranes, affecting their structure and function. It may also interact with enzymes and other proteins, modulating their activity and influencing various cellular processes .
類似化合物との比較
1-decanoyl-sn-glycero-3-phosphocholine can be compared with other similar compounds, such as:
1-O-Octylpropanediyl-3-phosphorylcholine: This compound has a shorter octyl chain instead of a decyl chain, which may affect its chemical properties and applications.
1-O-Dodecylpropanediyl-3-phosphorylcholine: This compound has a longer dodecyl chain, which may also influence its properties and uses.
The uniqueness of this compound lies in its specific chain length and the resulting balance of hydrophobic and hydrophilic properties .
Q & A
Basic Research Questions
Q. How can 1-decanoyl-sn-glycero-3-phosphocholine be quantified in biological samples?
- Methodological Answer : Quantification involves lipid extraction followed by enzymatic or colorimetric assays.
- Extraction : Use the Bligh and Dyer method (chloroform:methanol, 2:1 v/v) to isolate lipids from tissues. Homogenize samples in this solvent system to separate lipid and aqueous phases, then collect the chloroform layer for analysis .
- Assay : Employ a phosphatidylcholine (PC)-specific assay kit. Prepare standards in serial dilutions, run duplicates, and measure absorbance/fluorescence. Samples exceeding the highest standard require dilution in buffer (e.g., PBS) and reanalysis. Subtract background signals from sample readings .
Q. What experimental approaches are used for structural characterization of this compound?
- Methodological Answer : Structural confirmation relies on:
- Mass Spectrometry (MS) : Identify molecular ions (e.g., m/z 649.4683 for PC(10:0/16:0)) and fragmentation patterns to verify acyl chain composition .
- Nuclear Magnetic Resonance (NMR) : Analyze 1H- and 31P-NMR spectra to confirm stereochemistry (sn-3 position) and phosphocholine headgroup integrity .
Q. How should samples be prepared for lipidomic studies involving this compound?
- Methodological Answer :
- Homogenization : Use ice-cold chloroform:methanol (2:1) to inhibit lipid degradation. Maintain samples at 4°C during processing .
- Storage : Store purified lipids at -80°C under nitrogen to prevent oxidation. Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can synthesis of 1-decanoyl-sn-glycero-3-phosphocholine be optimized for specific acyl chain variants?
- Methodological Answer :
- Synthetic Protocol : Adapt methods from analogous phosphatidylcholines. For example, use a protected sn-glycerol backbone, selectively acylate the 1-position with decanoic acid (activated as an anhydride or N-hydroxysuccinimide ester), and purify via silica gel chromatography .
- Quality Control : Validate purity (>95%) using HPLC with evaporative light scattering detection (ELSD) and confirm acyl chain positions via tandem MS .
Q. How should researchers address discrepancies in lipid quantification data (e.g., inconsistent replicate readings)?
- Methodological Answer :
- Troubleshooting Steps :
Extraction Efficiency : Compare Bligh and Dyer yields with alternative methods (e.g., Folch) to rule out incomplete lipid recovery .
Assay Interference : Test for phospholipase activity or detergent contamination by spiking samples with a known PC standard .
Statistical Validation : Run triplicates (not duplicates) for low-abundance samples and apply ANOVA to assess technical variability .
Q. What is the impact of acyl chain length asymmetry (e.g., 1-decanoyl vs. 2-hexadecanoyl) on membrane biophysical properties?
- Methodological Answer :
- Comparative Studies : Use differential scanning calorimetry (DSC) to measure phase transition temperatures. For example, PC(10:0/16:0) (Tm ~15°C) forms more fluid bilayers than symmetric-chain PCs (e.g., PC(16:0/16:0), Tm ~41°C) .
- Membrane Dynamics : Employ fluorescence anisotropy with probes like DPH to quantify lipid packing differences in model membranes .
Q. How can researchers resolve contradictions in reported biological roles of 1-decanoyl-sn-glycero-3-phosphocholine (e.g., sperm membrane vs. synthetic model systems)?
- Methodological Answer :
- Context-Specific Analysis : Isolate native membranes (e.g., sperm lipid rafts) and compare with synthetic liposomes. Use lipidomics to identify co-existing lipids (e.g., cholesterol, sphingomyelins) that modulate function .
- Functional Assays : Test membrane permeability (e.g., calcein leakage assays) in systems with/without decanoyl-PC to isolate its contribution .
特性
CAS番号 |
13757-83-0 |
|---|---|
分子式 |
C18H38NO7P |
分子量 |
411.5 g/mol |
IUPAC名 |
(3-decanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C18H38NO7P/c1-5-6-7-8-9-10-11-12-18(21)24-15-17(20)16-26-27(22,23)25-14-13-19(2,3)4/h17,20H,5-16H2,1-4H3 |
InChIキー |
SECPDKKEUKDCPG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
正規SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
同義語 |
1-O-decylpropanediyl-3-phosphorylcholine We 205 We-205 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















